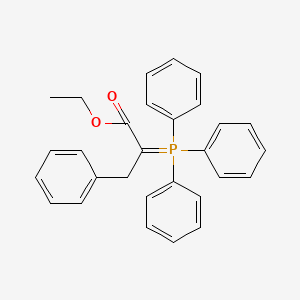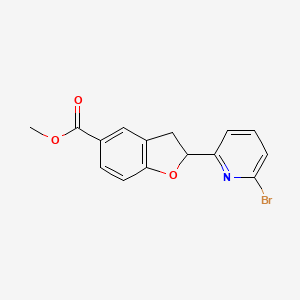
Methyl 2-(6-bromopyridin-2-yl)-2,3-dihydrobenzofuran-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(6-bromopyridin-2-yl)-2,3-dihydrobenzofuran-5-carboxylate is a complex organic compound that features a brominated pyridine ring attached to a dihydrobenzofuran core with a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-bromopyridin-2-yl)-2,3-dihydrobenzofuran-5-carboxylate typically involves a multi-step process:
-
Bromination of Pyridine: : The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
-
Formation of Dihydrobenzofuran Core: : The brominated pyridine is then reacted with a suitable phenol derivative to form the dihydrobenzofuran core. This step often involves a cyclization reaction facilitated by a base such as potassium carbonate (K₂CO₃) in a polar solvent like dimethylformamide (DMF).
-
Esterification: : The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol (CH₃OH) and a strong acid catalyst like sulfuric acid (H₂SO₄).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the dihydrobenzofuran core. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction reactions can target the bromine atom or the ester group. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
-
Substitution: : The bromine atom on the pyridine ring can be substituted with various nucleophiles. This can be achieved using reagents like sodium methoxide (NaOCH₃) or potassium thiolate (KSR).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.
Reduction: LiAlH₄ in ether, NaBH₄ in methanol.
Substitution: NaOCH₃ in methanol, KSR in DMF.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, Methyl 2-(6-bromopyridin-2-yl)-2,3-dihydrobenzofuran-5-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its brominated pyridine ring allows for further functionalization, making it valuable in the synthesis of heterocyclic compounds.
Biology
The compound’s structure suggests potential biological activity, particularly in the development of pharmaceuticals. It could be explored for its ability to interact with biological targets such as enzymes or receptors, potentially leading to the discovery of new drugs.
Medicine
In medicinal chemistry, this compound could be investigated for its therapeutic potential. Its unique structure may offer advantages in terms of bioavailability, metabolic stability, and target specificity.
Industry
In the material science industry, this compound could be used in the development of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which Methyl 2-(6-bromopyridin-2-yl)-2,3-dihydrobenzofuran-5-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the ester group could play crucial roles in binding interactions, influencing the compound’s activity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(6-chloropyridin-2-yl)-2,3-dihydrobenzofuran-5-carboxylate
- Methyl 2-(6-fluoropyridin-2-yl)-2,3-dihydrobenzofuran-5-carboxylate
- Methyl 2-(6-iodopyridin-2-yl)-2,3-dihydrobenzofuran-5-carboxylate
Uniqueness
Compared to its analogs, Methyl 2-(6-bromopyridin-2-yl)-2,3-dihydrobenzofuran-5-carboxylate may exhibit unique reactivity due to the presence of the bromine atom, which is larger and more polarizable than chlorine or fluorine. This can influence the compound’s chemical behavior, making it more suitable for certain reactions or applications.
Propiedades
Número CAS |
851777-28-1 |
|---|---|
Fórmula molecular |
C15H12BrNO3 |
Peso molecular |
334.16 g/mol |
Nombre IUPAC |
methyl 2-(6-bromopyridin-2-yl)-2,3-dihydro-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C15H12BrNO3/c1-19-15(18)9-5-6-12-10(7-9)8-13(20-12)11-3-2-4-14(16)17-11/h2-7,13H,8H2,1H3 |
Clave InChI |
RCSHYRRMKKSKJF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)OC(C2)C3=NC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





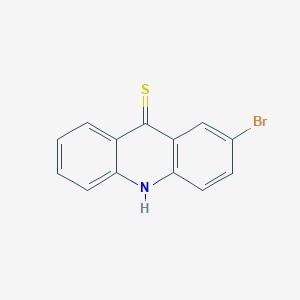
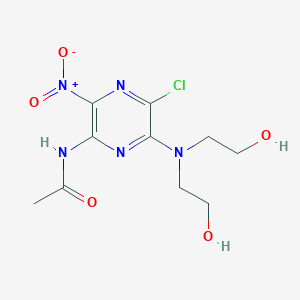
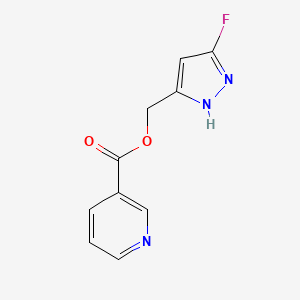
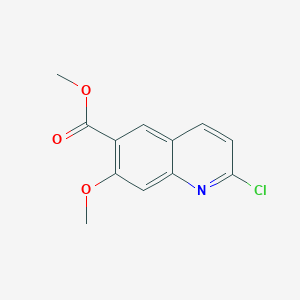

![[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12923207.png)
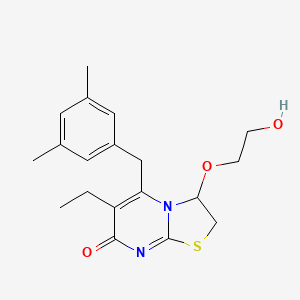
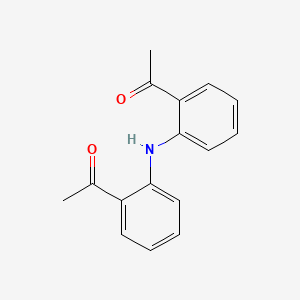

![5-(4-chlorophenoxy)-N-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide](/img/structure/B12923241.png)
